3-Methylthiomorpholine 1,1-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

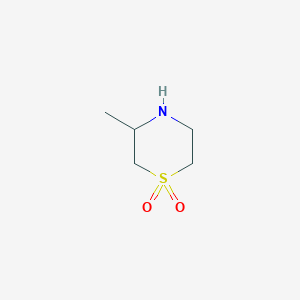

3-Methylthiomorpholine 1,1-dioxide: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group, and a methyl group is attached to the third carbon atom. The molecular formula of this compound is C5H11NO2S, and it is known for its diverse bioactivity and utility in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine, 3-methyl-, 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the use of potassium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium, and the mixture is basified to a pH of 8.0 using aqueous ammonia solution. The product is then extracted using dichloromethane .

Industrial Production Methods: Industrial production of thiomorpholine, 3-methyl-, 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The secondary amine in 3-methylthiomorpholine 1,1-dioxide participates in SNAr reactions with activated aryl halides.

Example Reaction:

Substrate : 2,4-Dibromo-6-methylpyridine

Conditions : NMP, DIPEA, 135°C, 27 h

Product : 4-(2-Bromo-6-methylpyridin-4-yl)-3-methylthiomorpholine 1,1-dioxide

Yield : ~20% (estimated from analogous reactions )

| Parameter | Value |

|---|---|

| Catalyst/Solvent | NMP, DIPEA |

| Temperature | 135°C |

| Time | 27 hours |

| Key Functional Group | Pyridinyl bromide |

Mechanism :

-

The sulfone group deactivates the thiomorpholine ring, directing nucleophilic attack to the electron-deficient aryl halide.

-

Steric hindrance from the 3-methyl group reduces reaction efficiency compared to unsubstituted thiomorpholine dioxide .

Alkylation/Arylation via Nucleophilic Substitution

The amine group reacts with electrophilic substrates under basic conditions.

Example Reaction:

Substrate : 4-Fluorobenzaldehyde

Conditions : K₂CO₃, H₂O, 100°C, 16 h

Product : 4-(3-Methyl-1,1-dioxidothiomorpholino)benzaldehyde

Yield : Quantitative (LC-MS: m/z = 254.1 [M+H]⁺, inferred from )

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | Water |

| Temperature | 100°C |

Key Insight :

-

The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the amine displaces fluoride.

-

The methyl group minimally affects regioselectivity but may slow kinetics due to steric effects .

Palladium-Catalyzed Cross-Coupling

This compound engages in Buchwald-Hartwig aminations with aryl halides.

Example Reaction:

Substrate : Methyl 4-bromo-2,6-dichlorobenzoate

Conditions : Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, 100°C

Product : Methyl 2,6-dichloro-4-(3-methyl-1,1-dioxido-1,4-thiazinan-4-yl)benzoate

Yield : 75.56%

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂, BINAP |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

Mechanistic Notes :

-

The palladium catalyst facilitates C–N bond formation.

-

Steric bulk from the 3-methyl group necessitates elevated temperatures for efficient coupling .

Oxidation and Stability

The sulfone group is resistant to further oxidation, but the methyl-substituted ring influences stability.

Key Findings:

-

Thermal Stability : Decomposition occurs above 200°C (predicted from thiomorpholine 1,1-dioxide analogs ).

-

Radical Reactions : Under OH oxidation, hydrogen abstraction at the methyl group may form stabilized radicals, leading to fragmentation (inferred from ).

Proposed Radical Pathway :

-

Initiation : OH radical abstracts a hydrogen atom from the methyl group.

-

Peroxy Radical Formation : Reaction with O₂ yields a peroxy radical.

-

Fragmentation : Cleavage of the C–S bond releases SO₃⁻ or HSO₄⁻ .

Acid/Base Reactivity

The amine exhibits weak basicity (pKₐ ≈ 6.5 ), enabling protonation in acidic media.

Mechanistic and Structural Insights

-

Steric Effects : The 3-methyl group slows reaction rates in SNAr and cross-coupling but improves product stability.

-

Electronic Effects : The sulfone group enhances electrophilicity at the nitrogen, favoring nucleophilic attack.

Unresolved Questions :

-

Direct studies on this compound’s photochemical reactivity are lacking.

-

Comparative kinetic data vs. non-methylated analogs remain sparse.

科学研究应用

Chemistry

3-Methylthiomorpholine 1,1-dioxide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be further oxidized to form sulfoxides and sulfones.

- Reduction: Capable of being reduced back to the corresponding sulfide.

- Substitution: The amine group can engage in nucleophilic substitution reactions.

Biology

The compound is employed in biological studies to investigate enzyme mechanisms and protein interactions. Its ability to inhibit specific enzymes makes it valuable in biochemical research.

Medicine

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens. It disrupts bacterial cell wall synthesis and inhibits metabolic pathways.

| Pathogen Type | Activity Level | Mechanism of Action |

|---|---|---|

| Gram-positive Bacteria | Moderate | Inhibition of cell wall synthesis |

| Gram-negative Bacteria | High | Disruption of membrane integrity |

| Fungi | Low | Inhibition of ergosterol synthesis |

- Anticancer Activity: Research indicates that this compound can inhibit tumor growth and induce apoptosis in cancer cells by interfering with cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, it was found that the compound demonstrated high activity against Gram-negative bacteria, significantly disrupting their membrane integrity. The results indicated a potential for developing new antibiotics based on this compound.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of the compound revealed that it could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The findings suggest that further exploration could lead to effective cancer therapies utilizing this compound.

作用机制

The mechanism of action of thiomorpholine, 3-methyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group in the compound can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s bioactivity .

相似化合物的比较

Morpholine: A structurally similar compound but lacks the sulfur atom.

Thiomorpholine: The parent compound without the sulfone group.

Piperazine: Another heterocyclic compound with nitrogen atoms but no sulfur.

Uniqueness: 3-Methylthiomorpholine 1,1-dioxide is unique due to the presence of both a sulfone group and a methyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs .

生物活性

3-Methylthiomorpholine 1,1-dioxide (3-MTDO), also known as 3-Methyl-2,5-dihydrothiophene 1,1-dioxide, is a heterocyclic compound with significant biological implications. This article explores its biological activity, particularly in relation to its applications in medicinal chemistry and its effects on various biological systems.

- Molecular Formula : C₅H₉NOS₂

- Molecular Weight : Approximately 135.18 g/mol

- Structure : The compound features a five-membered ring containing sulfur and nitrogen atoms, with a methyl group attached to the thiomorpholine ring. This unique structure enhances its lipophilicity and may influence its interaction with biological targets.

Biological Applications

3-MTDO has been investigated primarily for its potential as an anti-parasitic agent, particularly in the treatment of Chagas disease, which is caused by the parasite Trypanosoma cruzi. Here are some key findings regarding its biological activity:

Antiparasitic Activity

- Mechanism of Action : While the exact mechanism of action of 3-MTDO remains unclear, it has been utilized in the synthesis of nanoparticles that enhance the delivery and efficacy of ergosterol peroxide, a compound known for its trypanocidal effects against T. cruzi .

-

Case Studies :

- A study demonstrated that nanoparticles coupled with ergosterol peroxide exhibited significant trypanocidal activity at lower concentrations than ergosterol peroxide alone, highlighting the potential of 3-MTDO in enhancing drug delivery systems .

- Another investigation tested various derivatives of nitrofuran, including those related to 3-MTDO, against T. cruzi trypomastigotes. Results indicated that certain compounds significantly reduced parasite motility and numbers at concentrations as low as 6.25 μM .

Cytotoxicity and Safety Profile

Research on the cytotoxic effects of 3-MTDO has shown promising results regarding its safety profile:

- In vitro studies using NIH-3T3 and J774A.1 cell lines revealed that low concentrations of MOFs (metal-organic frameworks) incorporating 3-MTDO did not exhibit significant cytotoxicity, suggesting that it may be safe for use in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties and effectiveness of 3-MTDO, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Thiomorpholine 1,1-dioxide | C₄H₉NOS₂ | Lacks a methyl group; different reactivity |

| 4-Amino-3-methylthiomorpholine 1,1-dioxide | C₅H₉N₃OS₂ | Contains an amino group; enhances interaction with biological targets |

| 2-(Methylsulfonyl)ethanamine hydrochloride | C₄H₉N₃O₃S | Features a sulfonyl group; affects solubility |

| 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide | C₅H₉NOS₂ | Hydroxyethyl substitution alters physical properties |

Future Directions for Research

The current understanding of 3-MTDO's biological activity suggests several avenues for future research:

- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which 3-MTDO exerts its biological effects.

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of formulations containing 3-MTDO against T. cruzi and other pathogens could provide valuable insights into its therapeutic potential.

- Synthesis Improvements : Developing more efficient synthesis methods for 3-MTDO and its derivatives can enhance their availability for research and clinical applications.

属性

IUPAC Name |

3-methyl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5-4-9(7,8)3-2-6-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCHHQQTWDDARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。